![molecular formula C13H19BrO B14380289 {[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene CAS No. 90054-71-0](/img/structure/B14380289.png)
{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a brominated and methylated butyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene typically involves the reaction of 3-bromo-2,3-dimethylbutan-2-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the brominated group to a hydrogenated product.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Sodium hydroxide (NaOH), Sodium cyanide (NaCN), Ammonia (NH₃)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Hydrogenated derivatives
Substitution: Hydroxylated, cyanated, or aminated derivatives
Scientific Research Applications
{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which {[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene exerts its effects involves its interaction with specific molecular targets. The brominated and methylated butyl group can engage in various chemical interactions, influencing the compound’s reactivity and binding affinity to different substrates. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another compound with ester functional groups, used in similar synthetic applications.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with a brominated benzene ring, similar in structure and reactivity.
2-Fluorodeschloroketamine: A compound with halogen substitution, used in different pharmacological contexts.
Properties
CAS No. |
90054-71-0 |
|---|---|
Molecular Formula |
C13H19BrO |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
(3-bromo-2,3-dimethylbutan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-12(2,14)13(3,4)15-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI Key |
SIIFGHVFCMQRSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)Br)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


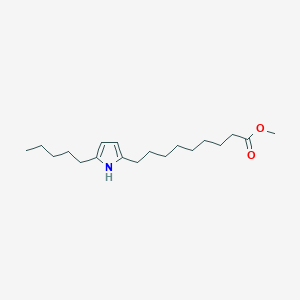
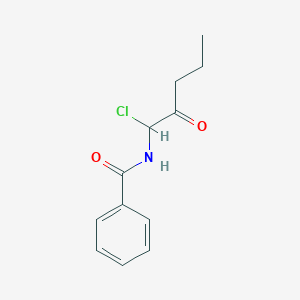
![1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene](/img/structure/B14380211.png)
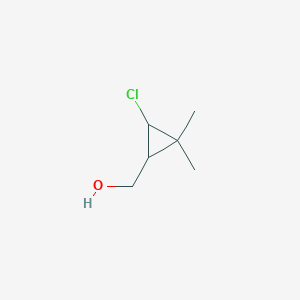
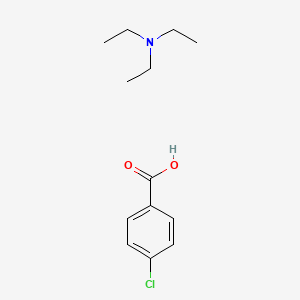
![2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide]](/img/structure/B14380223.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy-](/img/structure/B14380236.png)
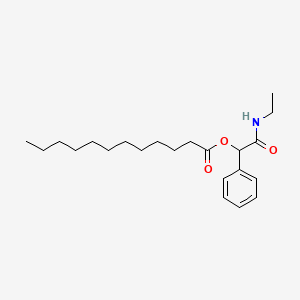
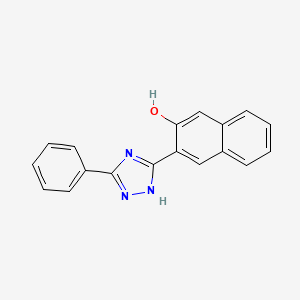
![1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14380249.png)
![3,5,5,8,8-Pentamethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14380254.png)
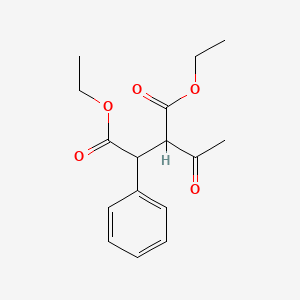
![1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B14380285.png)

